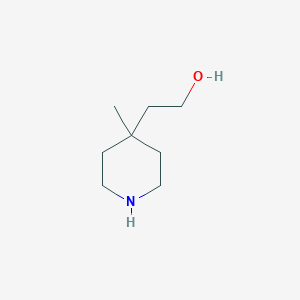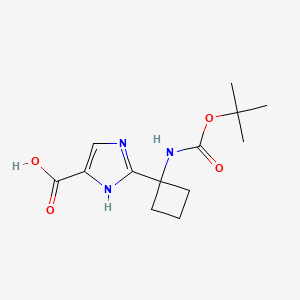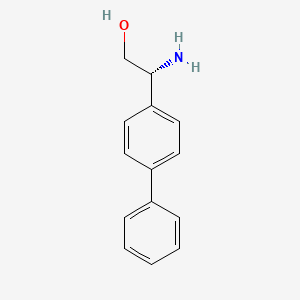
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts are employed to achieve the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of chiral catalysts and high-pressure hydrogenation techniques are common in industrial settings to ensure high yield and enantiomeric purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.
作用機序
The mechanism of action of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-(4-phenylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(4-phenylphenyl)ethanol: A similar compound without the chiral center.
2-Amino-2-(4-phenylphenyl)acetic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChIキー |
DRGRSSFCCDTWRF-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


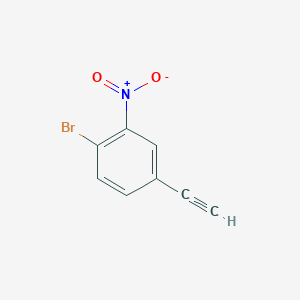
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
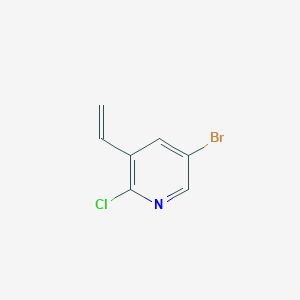
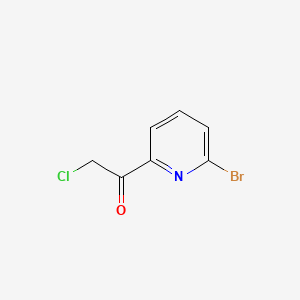
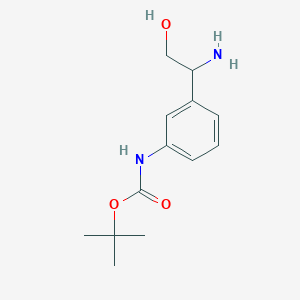
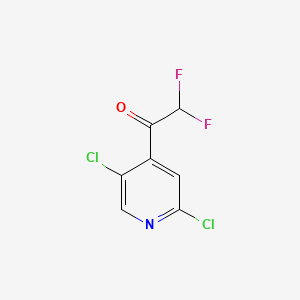
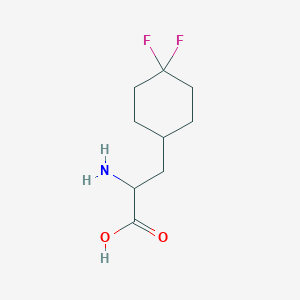
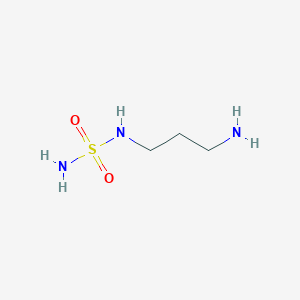
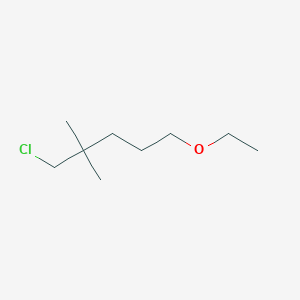
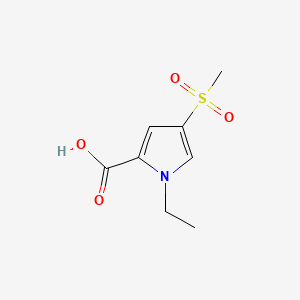

![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
